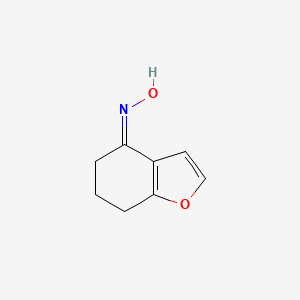

Benzofuran-4(5H)-one, 6,7-dihydro-, oxime

Vue d'ensemble

Description

Benzofuran derivatives are a class of organic compounds that have garnered interest due to their diverse biological activities and potential applications in various fields. The compound "Benzofuran-4(5H)-one, 6,7-dihydro-, oxime" is a specific type of benzofuran derivative that is characterized by the presence of an oxime functional group. This group is known for its ability to participate in various chemical reactions, which can lead to the synthesis of a wide range of compounds with potential antimicrobial properties .

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through different methods. One approach involves the electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of a nucleophile such as 4-hydroxy-1-methyl-2(1H)-quinolone. This process leads to a Michael addition reaction followed by electro-decarboxylation, resulting in the formation of a benzofuran derivative. The synthesized compound can be characterized by various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and MS, ensuring its purity and confirming its structure .

Another method for synthesizing benzofuran oxime ethers starts from 2-acetylbenzofuran. The resulting compounds are then characterized by IR, 1H-NMR, and 13C-NMR spectra to elucidate their structures. These compounds have been found to exhibit notable antimicrobial activities, highlighting the importance of the synthesis process in the development of new pharmaceutical agents .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be complex and is often studied using advanced techniques such as X-ray crystallography, FTIR, NMR, and DFT studies. For instance, a novel compound with a benzofuran backbone was characterized, revealing π-π stacking and intermolecular hydrogen bonding interactions that stabilize the molecular lattice. Theoretical calculations, including DFT, are used to optimize the molecular geometry and compare vibrational frequencies and NMR data with experimental results. These studies are crucial for understanding the electronic properties of the molecule, such as HOMO and LUMO energies, which indicate how charge transfer occurs within the molecule .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For example, the oxime group in benzofuran oximes can participate in the formation of hydrogen bonds, as observed in the crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. This compound forms inversion dimers in the crystal, linked by O—H⋯N hydrogen bonds, which contribute to the stability of the molecular structure. Additionally, weak aromatic π–π stacking interactions are observed, which can influence the reactivity and interaction of the compound with other molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The planarity of the molecule, the conformation of the C=N bond, and the orientation of the oxime group relative to the benzofuran ring are factors that can affect properties such as solubility, melting point, and reactivity. The presence of intermolecular interactions, such as hydrogen bonding and π–π stacking, can also impact the compound's physical state and its behavior in different environments. These properties are essential for determining the compound's suitability for various applications, including its potential use as an antimicrobial agent .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Domino Strategy for Synthesis : An efficient method for synthesizing multifunctionalized 6,7-dihydrobenzofuran-4(5H)-ones using microwave irradiation in ethyl alcohol has been developed. These compounds have applications in creating polyfunctionalized cinnoline-4-carboxamides, useful in various chemical processes (Ma et al., 2014).

Applications in Various Fields : Benzofuran compounds, including 6,7-dihydrobenzofuran-4(5H)-one derivatives, find applications in pharmaceuticals, textiles, dyes, agrochemicals, and polymers. Their diverse utility is attributed to their chemical structure and reactivity (Keay et al., 2008).

Biotransformation Methods : Efficient preparation methods for 4-oxo-4,5,6,7-tetrahydroindoles using chemical and microbial biotransformation methods have been developed. These methods utilize 6,7-dihydrobenzofuran-4(5H)-one derivatives for the synthesis of pharmacologically significant compounds (Caliskan et al., 2020).

Crystal Structure and Analysis

- Crystal Structure Study : The crystal structure of benzofuran derivatives, including those related to 6,7-dihydrobenzofuran-4(5H)-one oxime, has been examined, providing insights into their molecular conformation and potential applications in crystallography and molecular modeling (Krishnaswamy et al., 2015).

Applications in Material Science and Pharmacology

Synthesis of Novel Compounds : Research has been conducted on the synthesis of novel compounds using benzofuran derivatives. These compounds show promise in various fields, including material science and pharmacology (Gao et al., 2011).

Antimicrobial Activity : Certain derivatives of 6,7-dihydrobenzofuran-4(5H)-one have been studied for their antimicrobial properties, highlighting their potential in developing new antimicrobial agents (Kosmalski et al., 2015).

Safety and Hazards

Propriétés

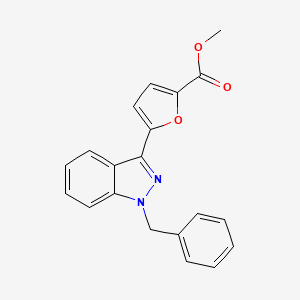

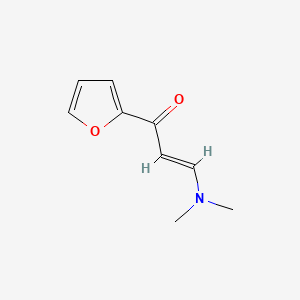

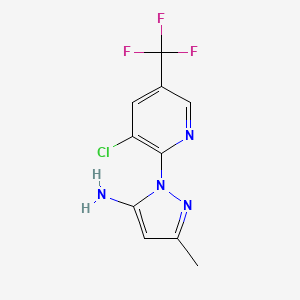

IUPAC Name |

(NZ)-N-(6,7-dihydro-5H-1-benzofuran-4-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-9-7-2-1-3-8-6(7)4-5-11-8/h4-5,10H,1-3H2/b9-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJSELFTFQSTNL-CLFYSBASSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C(=NO)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CO2)/C(=N\O)/C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.